molecular formula C26H23N3O5S B11681203 4-({[(2Z)-3-(4-methoxybenzyl)-4-oxo-2-(phenylimino)-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid

4-({[(2Z)-3-(4-methoxybenzyl)-4-oxo-2-(phenylimino)-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid

Cat. No.: B11681203
M. Wt: 489.5 g/mol
InChI Key: SWHYWJHTZGYAKX-UHFFFAOYSA-N
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Description

4-({[(2Z)-3-(4-methoxybenzyl)-4-oxo-2-(phenylimino)-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid is a complex organic compound with a unique structure that includes a thiazinan ring, a phenylimino group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[(2Z)-3-(4-methoxybenzyl)-4-oxo-2-(phenylimino)-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid typically involves multiple steps, including the formation of the thiazinan ring and the introduction of the methoxybenzyl and phenylimino groups. Common reagents used in these reactions include sulfur-containing compounds, aromatic aldehydes, and amines. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the purity and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

4-({[(2Z)-3-(4-methoxybenzyl)-4-oxo-2-(phenylimino)-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the aromatic rings.

Scientific Research Applications

4-({[(2Z)-3-(4-methoxybenzyl)-4-oxo-2-(phenylimino)-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-({[(2Z)-3-(4-methoxybenzyl)-4-oxo-2-(phenylimino)-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-({[(2Z)-3-(4-methoxybenzyl)-4-oxo-2-(phenylimino)-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions

Properties

Molecular Formula

C26H23N3O5S

Molecular Weight

489.5 g/mol

IUPAC Name

4-[[3-[(4-methoxyphenyl)methyl]-4-oxo-2-phenylimino-1,3-thiazinane-6-carbonyl]amino]benzoic acid

InChI

InChI=1S/C26H23N3O5S/c1-34-21-13-7-17(8-14-21)16-29-23(30)15-22(35-26(29)28-19-5-3-2-4-6-19)24(31)27-20-11-9-18(10-12-20)25(32)33/h2-14,22H,15-16H2,1H3,(H,27,31)(H,32,33)

InChI Key

SWHYWJHTZGYAKX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)CC(SC2=NC3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)C(=O)O

Origin of Product

United States

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